Xanthohumol -

Xanthohumol

Catalog Number: EVT-8183256
CAS Number:
Molecular Formula: C21H22O5
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-[2,4-Dihydroxy-6-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one is a natural product found in Humulus lupulus and Sophora flavescens with data available.
Source and Classification
  • Source: Xanthohumol is primarily extracted from hops, specifically from the female flowers of Humulus lupulus. It can also be synthesized from other flavonoids such as naringenin.
  • Classification: Xanthohumol belongs to the class of flavonoids, specifically categorized as a prenylated chalcone. Its structure includes a prenyl group that enhances its biological activity.
Synthesis Analysis

The synthesis of xanthohumol can be achieved through various methods, including extraction from natural sources and synthetic approaches.

Synthetic Methods

  1. From Naringenin: A six-step synthesis involves:
    • Mitsunobu Reaction: Introduces a prenyl side chain.
    • Claisen Rearrangement: Catalyzed by europium, this step constructs the desired chalcone scaffold.
    • Base-Mediated Opening: Converts chromanone to an α,β-conjugated ketone system .
  2. Alternative Synthetic Pathways:
    • A method utilizing a para-Claisen rearrangement after a Mitsunobu reaction allows for regioselective protection of hydroxyl groups and subsequent methylation under basic conditions. This method avoids cyclization to isoxanthohumol .
  3. De Novo Biosynthesis: Recent advancements have demonstrated the use of engineered yeast (Saccharomyces cerevisiae) for the biosynthesis of xanthohumol from glucose through optimized metabolic pathways .
Molecular Structure Analysis

Xanthohumol's molecular formula is C21H22O5C_{21}H_{22}O_5, with a molar mass of 366.40 g/mol. The structure features:

  • Chalcone Backbone: Characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.
  • Prenyl Group: A hydrophobic side chain that enhances its bioactivity.
  • Hydroxyl Groups: Contributing to its antioxidant properties.

Structural Data

  • Melting Point: Approximately 143–144 °C.
  • Infrared Spectroscopy (IR): Key absorption bands indicating functional groups present in the molecule.
Chemical Reactions Analysis

Xanthohumol undergoes various chemical transformations:

  1. Metabolism: In vivo studies show that xanthohumol is metabolized into several derivatives, including 8-prenylnaringenin and 6-prenylnaringenin, through spontaneous cyclization and demethylation processes .
  2. Reactivity: The compound can participate in hydroxylation, sulfation, and glucuronidation reactions, forming multiple metabolites that exhibit varying biological activities.
Mechanism of Action

Xanthohumol exerts its biological effects through several mechanisms:

  1. Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating cellular redox status.
  2. Anti-inflammatory Effects: Xanthohumol inhibits pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
  3. Anticancer Properties: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Relevant Data

  • Studies have shown xanthohumol's cytotoxicity against various cancer cell lines, with specific analogs demonstrating enhanced potency .
Physical and Chemical Properties Analysis

Xanthohumol exhibits distinct physical and chemical properties:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and heat; degradation can occur under extreme conditions.
  • Spectroscopic Properties: Characterized by specific UV-visible absorbance peaks that correspond to its structural features.
Applications

Xanthohumol has diverse applications across various fields:

  1. Pharmaceuticals: Investigated for its potential as an anticancer agent and for treating metabolic disorders due to its bioactive properties.
  2. Food Industry: Used as a natural preservative and antioxidant in food products, particularly in beer production where it contributes to flavor stability.
  3. Nutraceuticals: Incorporated into dietary supplements aimed at promoting health benefits related to inflammation and oxidative stress reduction.
Biosynthesis and Metabolic Engineering of Xanthohumol

Prenylated Chalcone Biosynthesis Pathways in Humulus lupulus

Xanthohumol biosynthesis occurs exclusively in glandular trichomes of hop cones (Humulus lupulus) through a specialized metabolic pathway. The pathway initiates with the aromatic amino acid L-phenylalanine, which undergoes deamination via phenylalanine ammonia-lyase (PAL) to form cinnamic acid [4] [10]. Subsequent hydroxylation by cinnamate-4-hydroxylase (C4H) yields p-coumaric acid, which is activated by 4-coumarate-CoA ligase (4CL) to form p-coumaroyl-CoA—the central precursor for polyketide extension [4] [10].

The chalcone scaffold assembly involves a type III polyketide synthase, chalcone synthase (CHS_H1), which catalyzes the stepwise condensation of three malonyl-CoA molecules with p-coumaroyl-CoA. This reaction generates naringenin chalcone (NC), the immediate precursor for prenylation [1] [10]. Crucially, the pathway branches at this stage: while spontaneous cyclization converts NC to naringenin (a flavanone), prenylation by prenyltransferase (HlPT-1) diverts NC toward xanthohumol biosynthesis. Final O-methylation by O-methyltransferase (HlOMT1) using S-adenosyl methionine yields mature xanthohumol [4] [10].

Table 1: Core Enzymatic Steps in Xanthohumol Biosynthesis

ModuleEnzymeSubstrateProductCellular Localization
PhenylpropanoidPhenylalanine ammonia-lyaseL-PhenylalanineCinnamic acidCytosol
HydroxylationCinnamate-4-hydroxylaseCinnamic acidp-Coumaric acidEndoplasmic reticulum
Activation4-Coumarate-CoA ligasep-Coumaric acidp-Coumaroyl-CoACytosol
Polyketide extensionChalcone synthase (CHS_H1)p-Coumaroyl-CoA + 3 malonyl-CoANaringenin chalconeCytosol
PrenylationPrenyltransferase (HlPT-1)Naringenin chalcone + DMAPPDemethylxanthohumolPlastid membrane
MethylationO-Methyltransferase (OMT1)DemethylxanthohumolXanthohumolCytosol

Parallel pathways compete for shared precursors: the mevalonate pathway supplies dimethylallyl pyrophosphate (DMAPP) for prenylation, while malonyl-CoA is partitioned between fatty acid metabolism and flavonoid synthesis. This creates flux bottlenecks requiring precise metabolic balancing [1] [5].

Role of Type III Polyketide Synthases (PKS) in Xanthohumol Precursor Synthesis

Type III polyketide synthases (PKSs) are homodimeric ketosynthases that catalyze iterative decarboxylative Claisen condensations without acyl carrier protein involvement. Chalcone synthase (CHSH1) is the central PKS in xanthohumol biosynthesis, generating the chalcone backbone from *p*-coumaroyl-CoA and malonyl-CoA [6] [10]. Structural analyses reveal that CHSH1 contains a conserved catalytic triad (Cys-His-Asn) and a voluminous active site cavity (~1300 ų) that accommodates polyketide chain elongation [6].

A critical regulatory feature involves non-catalytic chalcone isomerase-like proteins (CHIL). These enhance CHS_H1 activity by 2.5-fold by promoting correct folding of the chalcone intermediate, reducing non-productive cyclization to naringenin. Loss of CHIL function decreases xanthohumol accumulation by >40% in hop cones [1] [10]. Evolutionary studies indicate that plant type III PKSs diverged from ancestral fatty acid synthases, with CHS orthologs emerging before the split of gymnosperms and angiosperms. Positive selection in Fabaceae and Pinaceae lineages altered active site residues (e.g., Thr197→Ser in Pinaceae), optimizing substrate specificity for distinct phenolic starters [6].

Table 2: Functional Characteristics of Type III PKS in Hops

ParameterCHS_H1Typical Plant CHS
Catalytic ResiduesCys164, His303, Asn336Cys-His-Asn (conserved)
Reaction TypeSequential condensation + cyclizationIdentical
Key CofactorNoneNone
Optimal pH8.0–8.57.5–8.5
Enhancer ProteinsCHIL (2.5-fold activity boost)None identified
Inhibition byNaringenin (feedback)Variable

Prenyltransferase (HlPT-1) Specificity and Substrate Diversification

Membrane-bound prenyltransferase (HlPT-1) catalyzes the committed step in xanthohumol biosynthesis: the C-prenylation of naringenin chalcone at the 3′-position using dimethylallyl pyrophosphate (DMAPP). HlPT-1 exhibits stringent regioselectivity but broad substrate flexibility, accepting chalcones, flavanones, and stilbenes [4] [10]. Its catalytic efficiency (kcat/Km) for naringenin chalcone is 4.3 × 10⁴ M⁻¹s⁻¹, significantly higher than for alternative substrates like isoliquiritigenin [10].

HlPT-1 is localized to plastid membranes and functions optimally at pH 7.5–8.5—a challenge in yeast engineering where cytosolic pH is <6.0. Buffering yeast cytosol to pH 7.0 improved prenylation efficiency 2.8-fold [1]. Protein engineering identified critical residues for DMAPP binding: mutations at Lys73 and Asp214 altered prenyl donor specificity toward geranyl pyrophosphate, enabling synthesis of geranylated xanthohumol analogs [10].

Alternative prenyltransferases from other species show divergent activities:

  • Leguminosae MaIDT prefers isoliquiritigenin over chalcones
  • Streptomyces NphB is soluble but lacks regioselectivity
  • Humulus HlPT-1L produces 25% less xanthohumol than HlPT-1Expression of Lupinus angustifolius LaPT1 in yeast increased demethylxanthohumol production by 121 μg/L, outperforming native HlPT-1 [1].

Enzymatic Regulation of Isoxanthohumol (IX) Conversion Pathways

Isoxanthohumol (IX), the cyclized derivative of xanthohumol, serves as a bioconversion hub for potent phytoestrogens. Thermal processing during brewing converts 70–90% of xanthohumol to IX via intramolecular Michael addition [3] [7]. IX undergoes further enzymatic transformations by hepatic and microbial systems:

Hepatic Conversion

Human CYP1A2 catalyzes O-demethylation of IX to 8-prenylnaringenin (8-PN), the most potent known phytoestrogen. This reaction exhibits first-order kinetics with Km = 12.4 μM and Vmax = 0.82 nmol/min/mg protein. Genetic polymorphisms in CYP1A2 significantly alter 8-PN production rates in humans [3] [7].

Microbial Biotransformation

Eubacterium limosum, a gut commensal, converts IX to 8-PN via an anaerobic demethylation pathway dependent on the Wood-Ljungdahl (WL) pathway enzymes:

  • IX + H⁺ → 8-PN + CH₃⁺ (methyl cation)
  • CH₃⁺ + tetrahydrofolate → CH₃-tetrahydrofolate
  • CH₃-tetrahydrofolate + CO → acetyl-CoA (energy conservation)This strain achieves 90% conversion efficiency at pH 7.8–8.0 using resting cells [3].

Fungal systems generate novel derivatives:

  • Cunninghamella elegans produces 4-O-glucosylated IX
  • Fusarium equiseti yields 2′-hydroxy-IX
  • Aspergillus niger demethylates IX to 8-PN at 55% efficiencyThese transformations demonstrate the enzymatic plasticity of IX modification [7].

Metabolic Engineering Strategies for Enhanced Xanthohumol Yield

Engineering xanthohumol production in heterologous hosts requires overcoming pathway bottlenecks:

Pathway Balancing in Yeast

Saccharomyces cerevisiae engineered with the complete xanthohumol pathway achieved de novo production from glucose. Key strategies:

  • Precursor Optimization:
  • Overexpression of feedback-resistant ARO4K229L increased tyrosine supply 52%
  • Truncated HMG1 (tHMG1) and IDI1 enhanced DMAPP availability
  • Prenylation Enhancement:
  • ERG20N127W mutation reduced farnesyl diphosphate synthase activity, increasing DMAPP pool 79%
  • LaPT1 expression improved demethylxanthohumol yield to 121 μg/L
  • Enzyme Fusion:
  • CCL-CHS_H1 fusion protein channeled p-coumaroyl-CoA to naringenin chalcone, reducing intermediate leakage

These modifications collectively boosted demethylxanthohumol production 83-fold (4.0 mg/L) [1] [5].

Compartmentalization Strategies

Targeting pathway enzymes to peroxisomes minimized cytotoxic effects of reactive intermediates:

  • PEX3-tagged HlPT-1 increased prenylation efficiency 3.1-fold
  • Peroxisomal malonyl-CoA pooling enhanced polyketide extension rate [1]

Integrated Bioprocessing

Spent hops from brewing industries (containing 0.5–1.2% IX) serve as low-cost substrates:

  • Alkaline pretreatment (1M KOH, pH 13–14, 90 min) isomerizes residual xanthohumol to IX
  • Eubacterium limosum resting cells convert IX to 8-PN at 8.9 mg/g spent hopsThis approach valorizes industrial waste streams [3].

Table 3: Metabolic Engineering Milestones in Xanthohumol Production

StrategyHostInterventionYield ImprovementReference
DMAPP OptimizationS. cerevisiaeERG20N127W + tHMG1 + IDI179% NC increase [1]
Prenyltransferase EngineeringS. cerevisiaeLaPT1 expression + pH buffering (pH 7.0)121 μg/L DMX [1]
Enzyme FusionS. cerevisiaeCCL-CHS_H1 fusion protein3.2-fold NC boost [1]
Peroxisomal TargetingS. cerevisiaePEX3-HlPT-1 localization3.1-fold DMX increase [1]
Waste ValorizationE. limosumSpent hop-IX bioconversion8.9 mg/g 8-PN [3]

Abbreviations: NC = naringenin chalcone; DMX = demethylxanthohumol; 8-PN = 8-prenylnaringenin

Properties

Product Name

Xanthohumol

IUPAC Name

1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3

InChI Key

ORXQGKIUCDPEAJ-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C

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